molecular formula C12H11BrFIN6O3 B1376225 3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide CAS No. 1204669-57-7

3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide

Cat. No. B1376225
Key on ui cas rn: 1204669-57-7
M. Wt: 513.06 g/mol
InChI Key: MNXLTDQKGGJKPA-UHFFFAOYSA-N
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Patent
US08088803B2

Procedure details

3-(4-(2-azidoethylamino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (80.0 g, 0.194 mol) was mixed with methanol (800 mL). Sodium iodide (175.0 g, 1.17 mol) was added. The reaction was stirred at room temperature for 10 min. Chlorotrimethylsilane (148 mL, 1.17 mol) was dissolved in methanol (100 mL) and added to the reaction over 30 min. The reaction temperature rose 42° C. The reaction was stirred at room temperature for 30 min. LCMS indicated reaction completed (M+H=386). The reaction was quenched with sodium thiosulfate (190.0 g, 1.20 mol) in water (900 mL). A large amount of solid precipitated. The product was collected by filtration (filtration speed was slow), rinsed with water (200 mL), and dried on vacuum overnight. The filter cake was slurried in ethyl acetate (500 mL) for 30 min. The product was filtered (filtration speed is slow) and dried under vacuum over weekend to give 95 g of an off-white solid. LCMS for C12H11BrFN6O3 (M+H)+: m/z=384.9, 386.9. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (m, 4H), 7.76 (m, 1H), 7.58 (t, J=8.7 Hz, 1H), 6.78 (t, J=6.1 Hz, 1H), 3.51 (dd, J=11.8, 6.1 Hz, 2H), 3.02 (m, 2H).
Name
3-(4-(2-azidoethylamino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
148 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
190 g
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][NH:6][C:7]1[C:8]([C:12]2[N:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[C:19]([Br:24])[CH:18]=3)[C:15](=[O:25])[O:14][N:13]=2)=[N:9][O:10][N:11]=1)=[N+]=[N-].[I-:26].[Na+].Cl[Si](C)(C)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>CO.O>[IH:26].[NH2:1][CH2:4][CH2:5][NH:6][C:7]1[C:8]([C:12]2[N:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[C:19]([Br:24])[CH:18]=3)[C:15](=[O:25])[O:14][N:13]=2)=[N:9][O:10][N:11]=1 |f:1.2,4.5.6,9.10|

Inputs

Step One
Name
3-(4-(2-azidoethylamino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
Quantity
80 g
Type
reactant
Smiles
N(=[N+]=[N-])CCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
175 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
148 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
sodium thiosulfate
Quantity
190 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
rose 42° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
A large amount of solid precipitated
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration (filtration speed was slow)
WASH
Type
WASH
Details
rinsed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried on vacuum overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
The filter cake was slurried in ethyl acetate (500 mL) for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product was filtered
FILTRATION
Type
FILTRATION
Details
(filtration speed is slow)
CUSTOM
Type
CUSTOM
Details
dried under vacuum over weekend

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
I.NCCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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